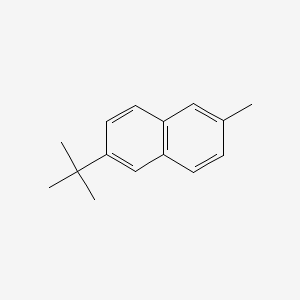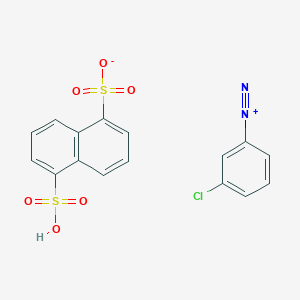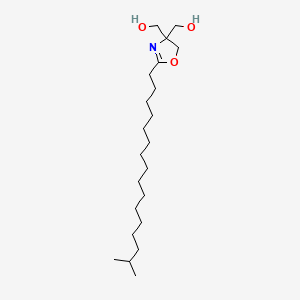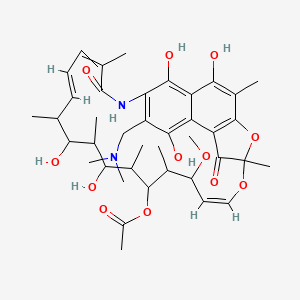
3,4'-Difluoro-4-methoxybenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4’-Difluoro-4-methoxybenzophenone: is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol . It is a derivative of benzophenone, characterized by the presence of two fluorine atoms and a methoxy group attached to the benzene rings. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Difluoro-4-methoxybenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzonitrile and 4-methoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, at a temperature range of 0-40°C.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of efficient catalysts and solvents is crucial. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
化学反応の分析
Types of Reactions
3,4’-Difluoro-4-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of different benzophenone analogs .
科学的研究の応用
3,4’-Difluoro-4-methoxybenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings
作用機序
The mechanism of action of 3,4’-Difluoro-4-methoxybenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-Fluoro-4’-methoxybenzophenone
- 3,4-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone
- 4-Chloro-3’-methoxybenzophenone
Comparison
Compared to these similar compounds, 3,4’-Difluoro-4-methoxybenzophenone is unique due to the specific positioning of the fluorine and methoxy groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
特性
CAS番号 |
87750-58-1 |
|---|---|
分子式 |
C14H10F2O2 |
分子量 |
248.22 g/mol |
IUPAC名 |
(3-fluoro-4-methoxyphenyl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H10F2O2/c1-18-13-7-4-10(8-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3 |
InChIキー |
XQAQWLSKVIKOHM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


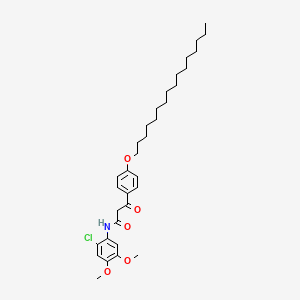
![[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide](/img/structure/B12679058.png)
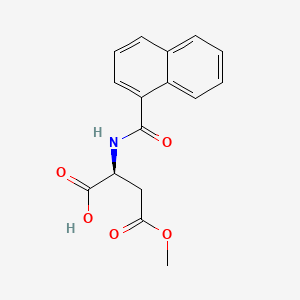
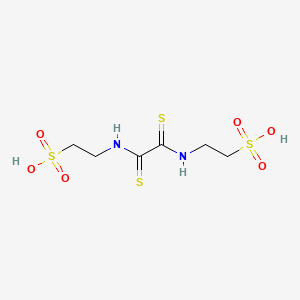
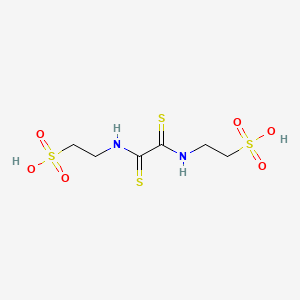
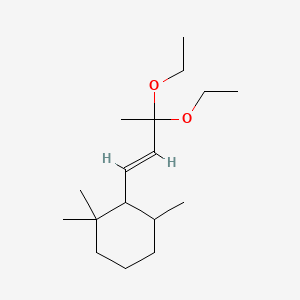
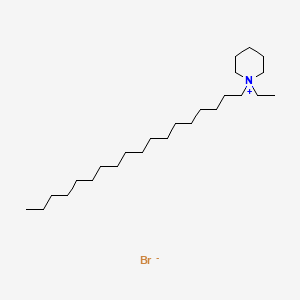
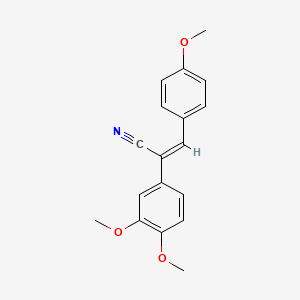
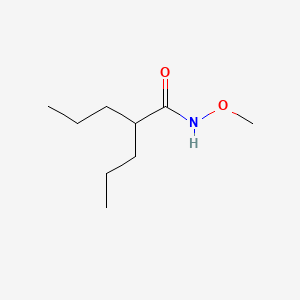
![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)
